molecular formula C8H7NO5 B13118070 4-Hydroxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid

4-Hydroxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B13118070
M. Wt: 197.14 g/mol
InChI Key: LYVZFZWBDJFHDL-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(methoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a hydroxyl group at the 4th position and a methoxycarbonyl group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(methoxycarbonyl)picolinic acid can be achieved through several synthetic routes. One common method involves the esterification of picolinic acid derivatives. The reaction typically requires a methanol solvent and an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of 4-Hydroxy-6-(methoxycarbonyl)picolinic acid often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxo-6-(methoxycarbonyl)picolinic acid, while reduction of the methoxycarbonyl group can produce 4-hydroxy-6-hydroxypicolinic acid .

Scientific Research Applications

4-Hydroxy-6-(methoxycarbonyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(methoxycarbonyl)picolinic acid involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl and methoxycarbonyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(methoxycarbonyl)picolinic acid is unique due to the presence of both hydroxyl and methoxycarbonyl groups on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxycarbonyl-4-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(13)6-3-4(10)2-5(9-6)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVZFZWBDJFHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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